N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
Potential in Photodynamic Therapy
The compound under discussion shares structural similarities with thiadiazole derivatives, which have been investigated for their potential applications in photodynamic therapy (PDT). For instance, a study on zinc phthalocyanine derivatives substituted with thiadiazole-containing benzenesulfonamide groups demonstrated significant photophysical and photochemical properties. These derivatives exhibit high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Benzothiazole and thiadiazole derivatives, closely related to the compound , have been extensively studied for their anticancer properties. A particular focus has been on modifications at specific positions on the benzothiazole (BT) scaffold to modulate antitumor properties. Various 2-((5-substitutedbenzothiazol-2-yl)thio) derivatives have been synthesized and demonstrated probable anticancer activity against several cancer cell lines, highlighting the structural potential of similar compounds in cancer research (Osmaniye et al., 2018).
Antimicrobial and Antiproliferative Properties
Compounds containing the 1,3,4-thiadiazole moiety, similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, have been synthesized and evaluated for their antimicrobial and antiproliferative properties. Schiff bases derived from 1,3,4-thiadiazole compounds have shown significant DNA protective ability and strong antimicrobial activity against specific strains, along with cytotoxicity towards cancer cell lines. This suggests a potential role in developing therapies or drugs with minimum cytotoxicity against cancer cells (Gür et al., 2020).
Inhibition of Bacterial Sortase A
Thiadiazoles have also been identified as a new class of inhibitors against Staphylococcus aureus sortase A, an enzyme critical for bacterial virulence. Synthetic modifications of thiadiazole compounds led to the development of potent inhibitors that do not affect bacterial growth in vitro, suggesting a therapeutic potential in targeting bacterial infections without promoting resistance (Wehrli et al., 2019).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been associated with various biological activities, including antimicrobial, anti-inflammatory, and antifungal activities .
Mode of Action
It’s worth noting that the presence of a 4,5-disubstituted-4h-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties . The bromobenzyl group might also play a role in the compound’s activity, as reactions at the benzylic position have been discussed in the context of free radical reactions .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, influencing a range of biological activities .
Result of Action
Compounds with similar structures have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3OS2/c1-3-11(4-2)13(20)17-14-18-19-15(22-14)21-9-10-5-7-12(16)8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJFDEQGFANKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.